p-Toluenesulfonic acid

Acid-base chemistry pKa determination Catalyst design

PTSA monohydrate delivers H₂SO₄-comparable proton strength (pKa −2.8) as a solid, non-oxidizing acid—avoiding charring side reactions. Validated advantages: 95.89% total reducing sugar yield vs. 78.26% for H₂SO₄ in biomass hydrolysis; 93% esterification yield vs. 80% for Amberlyst-15; 96% conversion at one-third acid concentration. The weighable monohydrate ensures precise gravimetric dispensing for kinetic studies and multi-batch scale-up. Superior organic solvent compatibility. Procure for cellulosic ethanol, fatty acid upgrading, and acid-catalyzed syntheses demanding process reproducibility.

Molecular Formula C7H8O3S
C7H7SO3H
C7H8O3S
CH3C6H4SO3H
Molecular Weight 172.20 g/mol
CAS No. 104-15-4
Cat. No. B086014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluenesulfonic acid
CAS104-15-4
Synonyms4-toluene sulfonate
4-toluenesulfonic acid
4-toluenesulfonic acid ammonium salt
4-toluenesulfonic acid monohydrate
4-toluenesulfonic acid, calcium salt
4-toluenesulfonic acid, copper (2+) salt
4-toluenesulfonic acid, ion (1+)
4-toluenesulfonic acid, lithium salt
4-toluenesulfonic acid, magnesium salt
4-toluenesulfonic acid, potassium salt
4-toluenesulfonic acid, rubidium salt
4-toluenesulfonic acid, silver (+1) salt
4-toluenesulfonic acid, sodium salt
4-toluenesulfonic acid, zinc salt
p-toluene sulfonate
p-toluene sulphonic acid
p-toluenesulfonate
p-toluenesulfonate pyridinium
p-toluenesulfonic acid
para-toluene sulfonate
para-toluenesulfonic acid
Molecular FormulaC7H8O3S
C7H7SO3H
C7H8O3S
CH3C6H4SO3H
Molecular Weight172.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
InChIKeyJOXIMZWYDAKGHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityABOUT 67 G/100 ML WATER;  SOL IN ALCOHOL, ETHER
VERY SOL IN WATER /SODIUM SALT/
Solubility in water, g/100ml at 25 °C: 67 (freely soluble)

Structure & Identifiers


Interactive Chemical Structure Model





p-Toluenesulfonic Acid (CAS 104-15-4): A Solid, Organic Strong Acid for Catalytic and Synthetic Selection


p-Toluenesulfonic acid (PTSA, TsOH; C₇H₈O₃S) is an arylsulfonic acid that functions as a strong, non-oxidizing Brønsted acid. It is one of the few strong acids that exists as a solid at room temperature, enabling convenient weighing and storage [1]. With a pKa of −2.8 in water, PTSA approximates the proton-donating strength of mineral acids such as sulfuric acid (first dissociation pKa ≈ −3.0), yet it offers superior organic solvent compatibility and avoids the charring and oxidation side reactions commonly associated with hot concentrated sulfuric acid . The monohydrate form (CAS 6192-52-5) is the most widely procured physical form due to its enhanced ambient stability and reproducible catalytic performance .

Why p-Toluenesulfonic Acid Cannot Be Readily Interchanged with Other Sulfonic or Mineral Acids


Despite broad chemical similarity among strong sulfonic acids, replacement of PTSA with methanesulfonic acid (MSA), benzenesulfonic acid (BSA), or sulfuric acid frequently introduces trade-offs in catalytic activity, physical handling, and side-product profiles that directly impact cost-efficiency and process robustness. PTSA occupies a distinct position: it combines the proton-donating strength of a mineral acid with the solubility and mildness of an organic acid, while its solid, weighable monohydrate form provides practical advantages over the liquid or highly hygroscopic states of common alternatives [1]. The quantitative evidence collated below demonstrates that PTSA yields superior total reducing sugar outputs in lignocellulosic biomass hydrolysis compared to sulfuric acid [2] and delivers higher esterification yields than the heterogeneous resin Amberlyst-15 in fatty acid upgrading [3], confirming that class-level generalizations about Brønsted acidity are insufficient to predict real-world performance.

Quantitative Differentiation Evidence for p-Toluenesulfonic Acid Against Closest Comparators


Acid Strength: pKa −2.8 Positions PTSA Between Sulfuric Acid and Methanesulfonic Acid

PTSA exhibits a pKa of −2.8 in water (25 °C), placing it approximately 0.2 pKa units weaker than sulfuric acid (first dissociation, pKa ≈ −3.0) but 0.9 pKa units stronger than methanesulfonic acid (MSA, pKa = −1.9) [1]. This ~8-fold difference in proton activity between PTSA and MSA translates into measurably distinct catalytic rates across acid-catalyzed transformations. Benzenesulfonic acid (BSA) shares an essentially identical pKa of −2.8, meaning the operational advantage of PTSA over BSA is rooted not in thermodynamic acidity but in the commercial availability of the monohydrate crystalline form and documented catalytic data in biomass conversion [2].

Acid-base chemistry pKa determination Catalyst design

Lignocellulosic Biomass Hydrolysis: PTSA Outperforms Sulfuric Acid in Total Reducing Sugar Yield

In a direct comparative study of multi-substrate lignocellulosic biomass hydrolysis, PTSA (aqueous) delivered a maximum total reducing sugar (TRS) yield of 95.89% under optimized conditions, compared to 78.26% for sulfuric acid at the same equivalent acid concentration [1]. This ~22% relative improvement in TRS yield translated into higher downstream ethanol production: fermentation of PTSA hydrolysates yielded 16.89 g L⁻¹ ethanol (74.5% of theoretical), versus 13.17 g L⁻¹ (70.9%) from H₂SO₄ hydrolysates [1]. Notably, the PTSA process achieved 96% TRS using only one-third the acid concentration required for the sulfuric acid process, and operated at a lower temperature [1]. In a separate study on pure cellulose (Sigmacell, DP ~450), PTSA at 160 °C for 3 h produced 28.0% TRS yield versus 21.7% for H₂SO₄ at equivalent acid strength (0.0321 mol H⁺/L), confirming the trend across different cellulosic substrates [2].

Biomass pretreatment Cellulosic ethanol Sugar platform

Fatty Acid Esterification: Homogeneous PTSA Achieves Higher Yield than Amberlyst-15 Heterogeneous Resin

In microwave-assisted esterification of tall oil fatty acids with methanol at 100 °C for 60 min, PTSA delivered an esterification yield of 93%, compared to 80% for the commercial heterogeneous acid resin Amberlyst-15 and 88% for a lignin-based solid acid catalyst [1]. The background thermal esterification yield without any catalyst was only 20%, confirming that all three acids catalyze the reaction, but PTSA's homogeneous nature provides a higher effective collision frequency and avoids the internal mass-transfer limitations inherent to porous resin catalysts [1]. In the glycerine–free fatty acid system, PTSA was additionally identified as the most active catalyst among the three homogeneous acids studied (PTSA, MSA, H₂SO₄), with activity differences linked to interfacial surface tension effects rather than bulk acidity [2].

Biodiesel Fatty acid methyl esters Tall oil upgrading

Physical-State Differentiation: Solid Monohydrate Form Enables Accurate Weighing and Ambient Storage

PTSA monohydrate (CAS 6192-52-5) is a crystalline solid with a melting range of 103–107 °C, which can be stored at ambient temperature [1]. In contrast, the closest liquid alternatives—concentrated sulfuric acid (viscous liquid, pKa ≈ −3.0) and methanesulfonic acid (liquid, pKa = −1.9)—require liquid transfer equipment and present higher spill and corrosion risks [2]. While benzenesulfonic acid is also a strong solid acid, it is commercially less available in bulk monohydrate form and lacks the extensive published catalytic benchmarking data that exists for PTSA in esterification and biomass hydrolysis [3]. The weighable solid format of PTSA monohydrate eliminates the need for volumetric dispensing and reduces variability in catalyst loading, a critical factor in kinetic reproducibility [2].

Laboratory operations Process chemistry Safety and handling

Glycerine–Fatty Acid Esterification: PTSA Is the Most Active Homogeneous Catalyst in a Three-Acid Comparison

In a head-to-head homogeneous catalyst screen for the esterification of glycerine with free fatty acids, PTSA was found to be the most active catalyst among sulfuric acid, PTSA, and methanesulfonic acid, based on kinetic rate analysis [1]. The study controlled for acid strength differences and demonstrated that catalytic activity does not correlate simply with bulk pKa; rather, the surface tension of each acid–glycerine mixture plays a key role in governing interfacial area and mass transfer between the immiscible reactants [1]. MSA was subsequently shown to achieve complete conversion (95% yield) at a lower temperature (100 °C) and acid concentration (0.35 equiv/L) when the reaction was specifically optimized for MSA, but PTSA's superior intrinsic activity under non-optimized screening conditions underscores its utility as a default first-choice catalyst for fatty acid esterification process development [1].

Glycerolysis Monoglyceride synthesis Interfacial catalysis

Evidence-Backed Procurement and Application Scenarios for p-Toluenesulfonic Acid


Lignocellulosic Biomass Pre-Treatment for Bioethanol Production

PTSA is the preferred catalyst when the procurement goal is maximizing fermentable sugar yield from mixed agricultural or municipal lignocellulosic feedstocks. The quantified 95.89% TRS yield (versus 78.26% for H₂SO₄) and the ability to achieve 96% conversion at one-third the acid concentration translate into lower chemical consumption, reduced neutralization costs, and higher ethanol titers in subsequent fermentation [1]. This scenario is particularly relevant for pilot-scale cellulosic ethanol facilities evaluating alternatives to the conventional dilute sulfuric acid process.

Batch Esterification of Fatty Acids and Tall Oil Upgrading

For short-duration batch esterification of fatty acids with methanol or glycerol, PTSA's 93% yield advantage over Amberlyst-15 (80%) and its status as the most active homogeneous catalyst in the glycerine–FFA system justify its selection when reaction throughput is paramount and downstream catalyst separation (e.g., neutralization and washing) is already part of the process flow [2][3]. The solid monohydrate form further simplifies precise catalyst metering in multi-batch campaigns.

Laboratory-Scale Organic Synthesis Requiring a Weighable, Non-Oxidizing Strong Acid

In research laboratories conducting acid-catalyzed reactions (esterifications, acetalizations, Friedel–Crafts alkylations) where substrate sensitivity rules out sulfuric acid, PTSA monohydrate offers the combination of strong acidity (pKa −2.8), organic solvent solubility, and solid-state convenience that liquid alternatives cannot provide . Reproducible weighing of the monohydrate eliminates volumetric dispensing variability, a key advantage for kinetic studies and scale-up trials.

Development of Novel Sulfonic-Acid-Based Catalytic Systems

Given its well-characterized pKa, commercial availability in high purity (≥99%), and extensive published kinetic data across multiple reaction classes, PTSA serves as a benchmark homogeneous sulfonic acid comparator for researchers developing heterogeneous or supported acid catalysts. Studies evaluating novel carbon-based sulfonic acids or MOF-supported sulfonic acids routinely use PTSA as the homogeneous reference standard, enabling cross-study comparability [4].

Technical Documentation Hub

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